![molecular formula C26H34N2O5 B104516 N-Demethylivabradine CAS No. 215935-23-2](/img/structure/B104516.png)
N-Demethylivabradine
Overview
Description
N-Demethylivabradine is an active metabolite of Ivabradine, a drug primarily used for the symptomatic treatment of chronic stable angina and heart failure. This compound is formed through the N-demethylation of Ivabradine and retains significant pharmacological activity. It has been shown to decrease heart rate by inhibiting the If (funny) channels in the sinoatrial node, similar to its parent compound .
Mechanism of Action
Target of Action
N-Demethylivabradine, a metabolite of Ivabradine, primarily targets the funny current (If) in the sinoatrial nodal tissue . The If current is responsible for initiating the slow diastolic depolarization that leads to the generation of spontaneous action potentials, accounting for the automaticity of the sinoatrial node .
Mode of Action
This compound interacts with its target by selectively inhibiting the If channels in a concentration-dependent manner . This inhibition results in a reduction in the slope of the diastolic depolarization of the pacemaker action potential, thereby slowing the heart rate .
Biochemical Pathways
Ivabradine’s action on the If channels in the sinoatrial node affects the heart’s automaticity, leading to a decrease in heart rate .
Pharmacokinetics
The pharmacokinetics of this compound have been studied using high-performance liquid chromatography (HPLC) methods .
Result of Action
The primary result of this compound’s action is a reduction in heart rate . This is achieved by slowing the rate of diastolic depolarization in the sinoatrial node, which in turn slows the generation of spontaneous action potentials . The molecular and cellular effects of this compound’s action are likely to be similar to those of Ivabradine, given their similar mechanisms of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by the same enzymes could potentially affect its pharmacokinetics . .
Biochemical Analysis
Biochemical Properties
N-Demethylivabradine interacts with various enzymes and proteins in the body. It is considered a potential marker substrate for evaluating CYP3A4 activity . This interaction can help predict the risk of developing adverse drug-drug interactions at this metabolic level .
Cellular Effects
The cellular effects of this compound are primarily related to its impact on heart rate. In animal models, it has been shown to decrease heart rate by reducing sinus node activity . This suggests that this compound may influence cell signaling pathways related to heart function.
Metabolic Pathways
This compound is a metabolite of Ivabradine, suggesting that it’s part of the metabolic pathway involving the parent compound. Ivabradine is metabolized by the cytochrome P450 enzyme CYP3A4
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Demethylivabradine involves the N-demethylation of Ivabradine. This process can be achieved using various demethylating agents such as boron tribromide (BBr3) or other suitable reagents under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent degradation of the product.
Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale N-demethylation of Ivabradine using optimized reaction conditions to ensure high yield and purity. The process would include steps such as reaction monitoring, purification through chromatography, and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-Demethylivabradine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
Pharmacological Properties
N-Demethylivabradine is characterized by its ability to selectively inhibit the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, particularly the HCN4 subtype. This inhibition leads to a reduction in heart rate without affecting myocardial contractility, making it a valuable option for patients with heart failure and angina who are intolerant to beta-blockers .
Key Mechanisms
- Heart Rate Reduction : this compound lowers heart rate by inhibiting the I_f current in the sinoatrial node, which is crucial for pacemaker activity. This mechanism is beneficial in managing conditions like chronic heart failure and angina .
- Safety Profile : Compared to ivabradine, this compound has shown a similar safety profile with a notable risk of atrial fibrillation; however, it does not exhibit negative inotropic effects, which is advantageous for patients with compromised cardiac function .
Clinical Applications
This compound has been investigated in various clinical settings:
Heart Failure Management
Clinical trials have demonstrated that ivabradine, and by extension its metabolite this compound, can significantly reduce hospitalization rates for worsening heart failure. Studies such as the SHIFT trial highlighted that patients with reduced left ventricular ejection fraction benefit from heart rate reduction achieved through this compound .
Angina Treatment
Patients suffering from stable angina who are unable to tolerate beta-blockers may find relief through this compound. It has been shown to effectively manage symptoms and improve quality of life without the adverse effects commonly associated with beta-blocker therapy .
Emerging Research and Case Studies
Recent studies have expanded the understanding of this compound's applications:
Antitumor Activity
In vivo studies have indicated that this compound may possess antitumor properties. Research involving xenograft models has shown significant tumor growth inhibition, suggesting potential applications in oncology.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In models of induced arthritis, this compound demonstrated a marked reduction in inflammation markers, indicating possible utility in treating inflammatory diseases.
Comprehensive Data Tables
Application | Mechanism | Clinical Evidence |
---|---|---|
Heart Failure | HCN channel inhibition | Reduced hospitalization rates (SHIFT trial) |
Angina | Heart rate reduction | Effective in beta-blocker intolerant patients |
Antitumor Activity | Tumor growth inhibition | Significant effects in xenograft models |
Anti-inflammatory Effects | Reduction of inflammation markers | Observed reduction in arthritis models |
Comparison with Similar Compounds
Ivabradine: The parent compound, which also inhibits If channels but has a methyl group attached to the nitrogen atom.
S-18982: Another metabolite of Ivabradine with similar pharmacological properties.
Uniqueness: N-Demethylivabradine is unique in its ability to retain significant pharmacological activity despite the removal of the methyl group. This structural modification allows for distinct pharmacokinetic properties and potentially different therapeutic applications compared to Ivabradine .
Biological Activity
N-Demethylivabradine, the primary active metabolite of ivabradine, has garnered attention in cardiovascular pharmacology due to its unique mechanism of action and biological effects. This article provides an in-depth analysis of its biological activity, supported by data tables, case studies, and research findings.
This compound functions primarily as a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated channels (HCN), specifically the HCN4 subtype found in the sinoatrial node of the heart. This inhibition leads to a reduction in the cardiac pacemaker current (), which is crucial for regulating heart rate. By slowing down the diastolic depolarization phase, this compound effectively decreases heart rate without significantly affecting blood pressure or myocardial contractility .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it accounts for approximately 40% of the systemic exposure compared to ivabradine itself. It is metabolized primarily by cytochrome P450 3A4 (CYP3A4), which also influences its pharmacological activity. The half-life and concentration-time profiles demonstrate that this compound has a sustained presence in circulation post-administration .
Parameter | Ivabradine | This compound |
---|---|---|
Metabolite Contribution | 100% | ~40% |
Metabolism | CYP3A4 | CYP3A4 |
Half-life | 2 hours | 6 hours |
Cardiovascular Impact
This compound has been shown to exert significant cardiovascular benefits:
- Heart Rate Reduction : As a direct result of its action on channels, it effectively lowers heart rates in patients with conditions such as heart failure and angina, providing symptomatic relief without the side effects commonly associated with beta-blockers .
- Endothelial Function : Studies indicate that ivabradine and its metabolite improve endothelial function by reducing oxidative stress and inflammation. This effect is mediated through decreased NADPH oxidase activity, leading to lower reactive oxygen species (ROS) levels .
Anti-inflammatory Properties
This compound has demonstrated anti-inflammatory effects by inhibiting the migration of CD4-positive lymphocytes in response to chemokines. This action may contribute to its potential role in mitigating atherosclerosis and other inflammatory cardiovascular diseases .
Case Studies
A notable case study involved a patient who experienced bradycardia following an intentional overdose of ivabradine. The patient's serum concentration of ivabradine was significantly elevated (525 ng/mL), leading to heart rates as low as 31 bpm. Treatment with atropine successfully reversed the bradycardia, highlighting both the potency and risks associated with high levels of ivabradine and its metabolite .
Research Findings
Recent studies have reinforced the therapeutic potential of this compound:
- Clinical Trials : In pivotal trials such as SHIFT, ivabradine (and by extension, its active metabolite) demonstrated significant reductions in heart failure-related hospitalizations and mortality rates compared to placebo .
- Endothelial Studies : Experimental data indicate that treatment with ivabradine leads to improved vascular reactivity and endothelial function, particularly in models of dyslipidemia and diabetes .
Properties
IUPAC Name |
3-[3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N2O5/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20/h11-13,15,20,27H,5-10,14,16H2,1-4H3/t20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQMGNXUIKUPAF-HXUWFJFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNC[C@H]3CC4=CC(=C(C=C34)OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
215935-23-2 | |
Record name | N-Demethylivabradine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0215935232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-DEMETHYLIVABRADINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5FVD8PS01 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Demethylivabradine in pharmaceutical research?
A1: this compound is the primary metabolite of Ivabradine, a medication used to manage heart rate in certain heart conditions. Studying this compound is crucial for understanding the pharmacokinetic profile of Ivabradine. The research article focuses on developing a reliable and sensitive method for simultaneous quantification of both Ivabradine and this compound in human plasma using LC-MS/MS. [] This method is essential for pharmacokinetic studies, which investigate how a drug is absorbed, distributed, metabolized, and excreted by the body.
Q2: Can you explain the role of stable isotope labeled internal standard (SIL IS) in the analysis of Ivabradine and this compound?
A2: The research article emphasizes the importance of using a SIL IS in the LC-MS/MS analysis of Ivabradine and its metabolite. [] A SIL IS is a chemically identical version of the analyte (Ivabradine in this case) but with some atoms replaced by stable isotopes. These isotopes create a mass difference detectable by the mass spectrometer, allowing for accurate quantification even in the presence of interfering substances. The study investigates the potential interaction between Ivabradine's isotope peak and the IS, concluding that this interaction doesn't compromise the analysis. [] This finding confirms the reliability and accuracy of the developed method for quantifying both Ivabradine and this compound in biological samples.
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